1-Bromocyclohexane-1-carbonitrile
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Overview
Description
1-Bromocyclohexane-1-carbonitrile is an organic compound with the molecular formula C7H10BrN. It is a derivative of cyclohexane, where a bromine atom and a nitrile group are attached to the same carbon atom. This compound is of interest in organic synthesis and various industrial applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromocyclohexane-1-carbonitrile can be synthesized through several methods:
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Bromination of Cyclohexanone: : Cyclohexanone can be brominated using bromine in the presence of a catalyst such as phosphorus tribromide to form 1-bromocyclohexanone. This intermediate can then be converted to this compound by reaction with sodium cyanide in a nucleophilic substitution reaction.
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Direct Bromination of Cyclohexanecarbonitrile: : Cyclohexanecarbonitrile can be directly brominated using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
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Nucleophilic Substitution: : The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of different substituted cyclohexane derivatives.
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Reduction: : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
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Oxidation: : The compound can undergo oxidation reactions, where the nitrile group is converted to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), potassium hydroxide (KOH), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Reduction: Cyclohexylamine.
Oxidation: Cyclohexanecarboxylic acid.
Scientific Research Applications
1-Bromocyclohexane-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system due to its structural similarity to bioactive molecules.
Material Science: It is used in the preparation of novel polymers and materials with specific properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-bromocyclohexane-1-carbonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitrile group is converted to an amine, involving the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromocyclohexane-1-carbonitrile can be compared with other similar compounds such as:
1-Chlorocyclohexane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and physical properties.
Cyclohexanecarbonitrile: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
1-Bromocyclohexane: Lacks the nitrile group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its dual functional groups (bromine and nitrile), which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-bromocyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c8-7(6-9)4-2-1-3-5-7/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHHEJNVYJXXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676132-35-7 |
Source
|
Record name | 1-bromocyclohexane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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